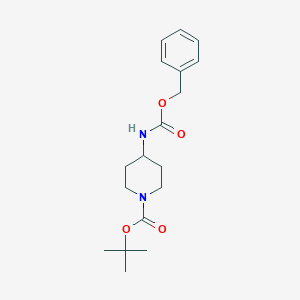

1-Boc-4-Cbz-amino-piperidine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

1-Boc-4-Cbz-amino-piperidine is utilized in various scientific research applications:

Organic Synthesis: It serves as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Peptide Synthesis: The compound is used in the synthesis of peptides, where it helps in the protection of amino groups during the assembly of peptide chains.

Medicinal Chemistry: It is employed in the development of drug candidates, where it aids in the synthesis of intermediates and active pharmaceutical ingredients.

Wirkmechanismus

Target of Action

Related compounds such as 4-aminopiperidine have been used in the synthesis of various inhibitors, including cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, ikkβ inhibitors, and orally bioavailable p2y12 antagonists for inhibition of platelet aggregation . These targets play crucial roles in cell cycle regulation, immune response, and platelet aggregation.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Boc-4-Cbz-amino-piperidine . For instance, the compound should be stored in a dry environment at 2-8°C to maintain its stability .

Safety and Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Vorbereitungsmethoden

The synthesis of 1-Boc-4-Cbz-amino-piperidine typically involves the protection of the amino group in piperidine. The process can be summarized as follows:

Protection of the Amino Group: The amino group in piperidine is first protected using tert-butyl dicarbonate (Boc2O) to form Boc-piperidine.

Introduction of the Cbz Group: The Boc-protected piperidine is then reacted with benzyl chloroformate (CbzCl) to introduce the Cbz group, resulting in the formation of this compound.

Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-Boc-4-Cbz-amino-piperidine undergoes various chemical reactions, including:

Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), while the Cbz group can be removed via catalytic hydrogenation.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups under appropriate conditions.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like sodium borohydride.

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-Cbz-amino-piperidine is unique due to the presence of both Boc and Cbz protecting groups. Similar compounds include:

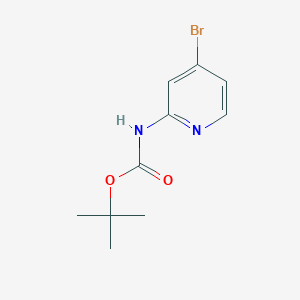

1-Boc-4-amino-piperidine: Lacks the Cbz group and is used for simpler protection needs.

1-Cbz-4-amino-piperidine: Lacks the Boc group and is used when only Cbz protection is required.

1-Boc-3-Cbz-amino-piperidine: Similar structure but with the amino group at a different position on the piperidine ring.

These compounds are chosen based on the specific protection needs in synthetic processes, highlighting the versatility of this compound in complex syntheses.

Eigenschaften

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-9-15(10-12-20)19-16(21)23-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBFRLAMTVIDHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363850 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220394-97-8 | |

| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

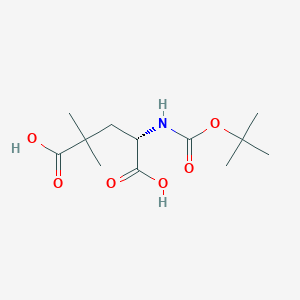

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

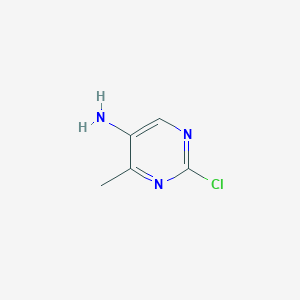

Synthesis routes and methods III

Procedure details

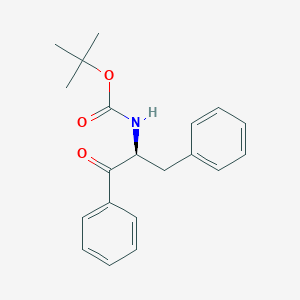

Synthesis routes and methods IV

Procedure details

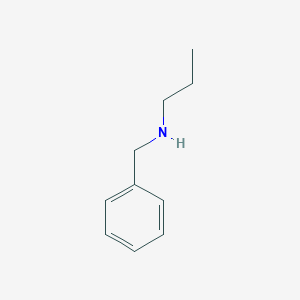

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(Aminomethyl)cyclobutyl]methanol](/img/structure/B112249.png)

![1H-1,4-Benzodiazepine-1-acetic acid, 3-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-2-oxo-5-phenyl-](/img/structure/B112252.png)